1,2-Dihydro-2,5-(diphenyl)-3H-1,2,4-triazol-3-one
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Overview
Description
2,5-Diphenyl-1H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,5-diphenyl-1H-1,2,4-triazol-3-one consists of a triazole ring substituted with two phenyl groups at positions 2 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-1H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with various primary amines. For example, the treatment of ester ethoxycarbonylhydrazones with primary amines results in the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones . Another method involves the reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate and aryl aldehydes using silica sodium carbonate as a solid base catalyst .
Industrial Production Methods
Industrial production methods for 2,5-diphenyl-1H-1,2,4-triazol-3-one are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2,5-diphenyl-1H-1,2,4-triazol-3-one include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from the reactions of 2,5-diphenyl-1H-1,2,4-triazol-3-one depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced triazoles, and substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
2,5-Diphenyl-1H-1,2,4-triazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent
Biology: It is used in biological studies to understand its interactions with various biological targets.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound targets the heme protein involved in cytochrome P-450-dependent 14α-demethylation of lanosterol . In anticancer applications, it may interact with enzymes like aromatase, inhibiting their activity and leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
2,5-Diphenyl-1H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
3,5-Diphenyl-1H-1,2,4-triazole: This compound has similar structural features but differs in the position of the phenyl groups.
4,5-Diphenyl-4H-1,2,4-triazol-3-thiol: This compound contains a thiol group instead of a carbonyl group, leading to different chemical properties.
The uniqueness of 2,5-diphenyl-1H-1,2,4-triazol-3-one lies in its specific substitution pattern and the presence of the carbonyl group, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
2,5-diphenyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULVOSFFSAYNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348602 |
Source
|
Record name | 2,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118946-49-9 |
Source
|
Record name | 2,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118946-49-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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